Ethyl 2-(1-methylguanidino)acetate hydrochloride

Übersicht

Beschreibung

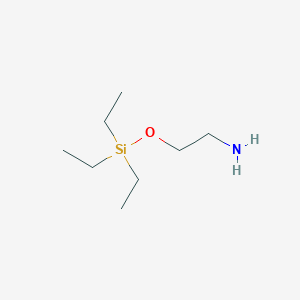

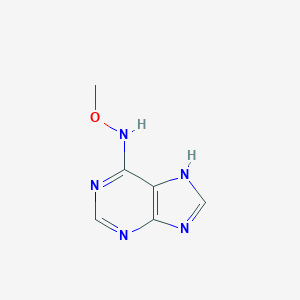

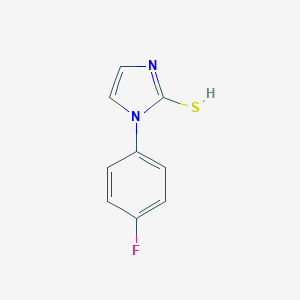

Ethyl 2-(1-methylguanidino)acetate hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 . It is also known by other names such as Creatine ethyl ester hydrochloride and ethyl 2-[carbamimidoyl (methyl)amino]acetate;hydrochloride .

Synthesis Analysis

The synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride can be achieved by acid-catalyzed esterification of Creatine Monohydrate . In this process, a 1.5 molar equivalent of acetyl chloride is added dropwise to either anhydrous ethanol protected by a calcium chloride drying tube with constant stirring .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-methylguanidino)acetate hydrochloride can be represented by the InChI code:1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H . The Canonical SMILES representation is CCOC(=O)CN(C)C(=N)N.Cl . Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1-methylguanidino)acetate hydrochloride is 195.65 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 195.0774544 g/mol . It has 5 rotatable bond count .Wissenschaftliche Forschungsanwendungen

Sports Nutrition and Athletic Performance

Creatine ethyl ester hydrochloride is widely used in sports nutrition to enhance athletic performance. It is believed to increase muscle mass, improve strength, and aid in quicker recovery after exercise . The compound is thought to increase creatine bioavailability, which plays a crucial role in the rapid resynthesis of ATP during high-intensity activities .

Medical Use in Neuroprotection

In the field of neuroscience, creatine ethyl ester hydrochloride has been explored for its neuroprotective properties. It may offer benefits in cognitive processing and brain function, particularly under conditions that cause brain creatine deficits, such as trauma or chronic diseases .

Biochemistry Research

Creatine ethyl ester hydrochloride serves as a new substrate for creatine kinase, an enzyme critical for cell energy buffering and transport. This application is particularly relevant in cells with high energy demands, such as neurons, and it contributes to the energetic metabolism of the brain .

Pharmacological Applications

In pharmacology, creatine ethyl ester hydrochloride is examined for its efficacy in improving cellular absorption and transport. This could potentially maximize intramuscular creatine concentration, thereby enhancing muscular performance .

Nutritional Supplementation

Nutritionally, creatine ethyl ester hydrochloride is used as a supplement to increase lean body mass, enhance muscle hypertrophy, and support strength gains. It is also associated with fast absorption and reduced side effects like bloating .

Molecular Biology

In molecular biology, the compound’s role in the creatine kinase/phosphocreatine system is of interest. It is studied for its ability to participate in cellular energy homeostasis and its potential use as an energy source in supplementation for selected individuals .

Safety and Hazards

Ethyl 2-(1-methylguanidino)acetate hydrochloride is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZVKHCNEZPXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648756 | |

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-methylguanidino)acetate hydrochloride | |

CAS RN |

15366-32-2 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15366-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Creatine Ethyl Ester Hydrochloride compare to Creatine in terms of stability and permeability?

A: Creatine Ethyl Ester Hydrochloride (CEE) demonstrates superior stability in acidic environments compared to Creatine. [] This improved stability is crucial for oral absorption as CEE degrades rapidly at higher pH levels, such as those found in the intestines. [] Additionally, research indicates that CEE exhibits significantly enhanced permeability across Caco-2 cell monolayers (a model for intestinal absorption) and porcine skin compared to both Creatine and Creatinine. [] This suggests CEE holds promise for improved oral bioavailability compared to Creatine.

Q2: What analytical techniques have been employed to study Creatine Ethyl Ester Hydrochloride?

A: Researchers utilized a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (NMR) to investigate the pH-dependent stability of CEE in aqueous solutions. [] HPLC facilitated the separation and quantification of CEE, Creatine, and Creatinine in various conditions. [] Meanwhile, NMR provided structural information, confirming the chemical changes occurring during CEE degradation under different pH conditions. []

Q3: What is the optimal synthetic route for Creatine Ethyl Ester Hydrochloride production, and what factors impact its yield?

A: A recent study [] investigated the synthesis of CEE using hydrochloric acid (HCl) as a catalyst. This research identified several key factors influencing the yield: the molar ratio of Creatine to HCl, reaction temperature, reaction time, and the ratio of Creatine to ethanol. [] Through systematic optimization, the study identified the optimal conditions for maximizing CEE yield (85.6%): a Creatine to HCl molar ratio of 1:0.7, a reaction temperature of 35°C, a reaction duration of 6 hours, and a Creatine to ethanol ratio of 6:50 (g/mL). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)